molecular formula C6H8N2O2 B1445498 5-Amino-2-methoxypyridin-4-ol CAS No. 1374652-74-0

5-Amino-2-methoxypyridin-4-ol

Cat. No. B1445498
M. Wt: 140.14 g/mol
InChI Key: UWXGWZXRNOMCKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-methoxypyridin-4-ol is a heterocyclic compound with the empirical formula C6H8N2O . It has a molecular weight of 124.14 . The compound is part of the pyridine derivatives and is significantly alkaline . Its alcoholic hydroxyl group can undergo corresponding nucleophilic substitution reactions under alkaline conditions .


Molecular Structure Analysis

The molecular structure of 5-Amino-2-methoxypyridin-4-ol consists of a pyridine ring with an amino group at the 5th position and a methoxy group at the 2nd position . The InChI key is UUVDJIWRSIJEBS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Amino-2-methoxypyridin-4-ol is a liquid at room temperature . It has a refractive index of 1.575 (lit.) . The boiling point is 85-90 °C/1 mmHg (lit.) and the melting point is 29-31 °C (lit.) . The compound should be stored at 2-8°C .

Scientific Research Applications

Pyridine Nucleosides Synthesis

Pyridine nucleosides, which are related to 5-fluorouracil, have been synthesized using 5-amino-2-methoxypyridine as a precursor. Through a multi-step process, 5-fluoro-2-methoxypyridine was converted into various derivatives, including 4-deoxy-5-fluoro-3-deazauridine and 5-fluoro-3-deazauridine, highlighting the chemical versatility of 5-amino-2-methoxypyridine in nucleoside analog synthesis (Nesnow & Heidelberger, 1973).

NLO Applications

A novel squaric acid derivative synthesized from 5-amino-2-methoxypyridine demonstrated significant second-order non-linear optical (NLO) applications. This compound, characterized by single-crystal X-ray diffraction and other spectroscopic methods, exhibits unique structural features conducive to NLO properties, making it a potential candidate for various technological applications (Kolev et al., 2008).

Drug Safety Enhancement

In the context of drug development, structural modifications of a compound containing 3-methoxy-2-aminopyridine, a close relative of 5-amino-2-methoxypyridin-4-ol, were investigated to reduce its mutagenic potential and drug-drug interaction risks. By altering the electron density or blocking reactive sites, researchers were able to mitigate safety concerns, showcasing the importance of chemical modifications in enhancing drug safety profiles (Palmer et al., 2012).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It has hazard statements H302 - H315 - H319 - H335 . The precautionary statements are P261 - P264 - P271 - P301 + P312 - P302 + P352 - P305 + P351 + P338 . The target organs are the respiratory system .

properties

IUPAC Name

5-amino-2-methoxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-6-2-5(9)4(7)3-8-6/h2-3H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXGWZXRNOMCKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C(=CN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501304901
Record name 4-Pyridinol, 5-amino-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-methoxypyridin-4-ol

CAS RN

1374652-74-0
Record name 4-Pyridinol, 5-amino-2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374652-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinol, 5-amino-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-methoxypyridin-4-ol
Reactant of Route 2
5-Amino-2-methoxypyridin-4-ol
Reactant of Route 3
5-Amino-2-methoxypyridin-4-ol
Reactant of Route 4
5-Amino-2-methoxypyridin-4-ol
Reactant of Route 5
5-Amino-2-methoxypyridin-4-ol
Reactant of Route 6
5-Amino-2-methoxypyridin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.